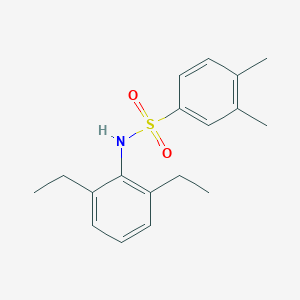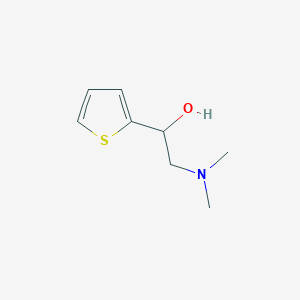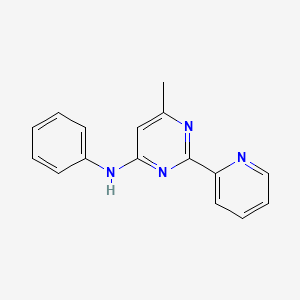
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mécanisme D'action
The mechanism of action of DIDS involves the binding of the compound to specific sites on ion channels and transporters, resulting in the inhibition of their activity. DIDS has been shown to bind to the extracellular domains of chloride channels and anion exchangers, blocking their transport function. Similarly, DIDS has been shown to bind to the sodium-coupled bicarbonate transporter, inhibiting its activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit acid secretion in the stomach, reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, and modulate the activity of the Na+/H+ exchanger. Additionally, DIDS has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIDS in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively modulate the activity of these channels and transporters without affecting other cellular processes. Additionally, DIDS has been shown to be stable in solution, allowing for long-term experiments. However, one limitation of using DIDS is its potential for off-target effects. Due to its ability to bind to multiple targets, DIDS may have unintended effects on cellular processes.
Orientations Futures
There are several areas of future research for DIDS. One area of interest is the development of more specific analogs of DIDS that target specific ion channels and transporters. Additionally, further research is needed to fully understand the mechanisms of action of DIDS and its effects on cellular processes. Finally, DIDS has potential therapeutic applications for a variety of diseases, including cystic fibrosis and inflammatory bowel disease, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, or DIDS, is a valuable tool for scientific research due to its ability to modulate ion channels and transporters. Its specificity and stability make it a valuable tool for investigating ion transport mechanisms and their roles in physiological processes. While there are limitations to its use, DIDS has potential for future research and therapeutic applications.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 2,6-diethylphenol with chlorosulfonic acid, followed by the addition of 3,4-dimethylaniline. The resulting product is then purified through recrystallization to obtain DIDS in its pure form. This synthesis method has been well established in the literature and has been used to produce DIDS for a variety of research applications.
Applications De Recherche Scientifique
DIDS has been used extensively in scientific research due to its ability to modulate ion channels and transporters. It has been shown to inhibit chloride channels, anion exchangers, and sodium-coupled bicarbonate transporters, among others. These effects make DIDS a valuable tool for investigating ion transport mechanisms and their roles in physiological processes.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-15-8-7-9-16(6-2)18(15)19-22(20,21)17-11-10-13(3)14(4)12-17/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXURXBVXHXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)






![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
